Home > Products > Screening Compounds P81500 > 3-Deaza-2'-deoxyuridine-5'-triphosphate
3-Deaza-2'-deoxyuridine-5'-triphosphate -

3-Deaza-2'-deoxyuridine-5'-triphosphate

Catalog Number: EVT-13567940
CAS Number:
Molecular Formula: C10H16NO14P3
Molecular Weight: 467.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deaza-2'-deoxyuridine-5'-triphosphate is a modified nucleotide analog of deoxyuridine triphosphate, where the nitrogen atom at the 3-position of the pyrimidine ring is replaced by a carbon atom. This compound is significant in biochemical research and therapeutic applications due to its role in nucleic acid synthesis and potential use in cancer treatment and antiviral therapies.

Source

3-Deaza-2'-deoxyuridine-5'-triphosphate can be synthesized from various starting materials, including uridine derivatives. Its synthesis is often conducted in laboratory settings, utilizing established chemical reactions that modify existing nucleotides.

Classification

This compound falls under the category of nucleotide analogs, specifically pyrimidine analogs. It is classified as a nucleotide triphosphate, which is crucial for DNA synthesis and repair mechanisms.

Synthesis Analysis

Methods

The synthesis of 3-Deaza-2'-deoxyuridine-5'-triphosphate typically involves several steps:

  1. Starting Material: The synthesis usually begins with 2'-deoxyuridine.
  2. Modification: The nitrogen atom at the 3-position of the pyrimidine ring is substituted with a carbon atom, often through a series of chemical reactions involving deamination and subsequent modifications.
  3. Phosphorylation: The final step involves the phosphorylation of the modified nucleoside to yield the triphosphate form, which can be achieved using phosphoramidite chemistry or other phosphorylation techniques.

Technical Details

The synthetic route may include:

  • Deamination: Converting 2'-deoxyuridine to an intermediate compound.
  • Carbon Substitution: Utilizing reagents that facilitate the replacement of the nitrogen atom with carbon.
  • Phosphorylation: Employing reagents like phosphoric acid or phosphoric anhydride to introduce phosphate groups.

These methods require precise control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 3-Deaza-2'-deoxyuridine-5'-triphosphate is C10H14N2O13P3C_{10}H_{14}N_2O_13P_3. The structure consists of a deoxyribose sugar, a modified uracil base (with the nitrogen at position 3 replaced by carbon), and three phosphate groups attached at the 5' position.

Data

Key structural data include:

  • Molecular weight: Approximately 407.14 g/mol.
  • Configuration: The compound exists in a specific stereochemistry that influences its biological activity.
Chemical Reactions Analysis

Reactions

3-Deaza-2'-deoxyuridine-5'-triphosphate participates in various biochemical reactions, particularly in nucleic acid synthesis. It can act as a substrate for DNA polymerases during DNA replication and repair processes.

Technical Details

In biochemical assays, this compound can be incorporated into DNA strands in place of natural deoxyuridine triphosphate, allowing researchers to study its effects on DNA structure and function. Its incorporation can also lead to chain termination or alterations in DNA properties due to its structural modifications.

Mechanism of Action

Process

The mechanism of action for 3-Deaza-2'-deoxyuridine-5'-triphosphate primarily involves its role as a substrate for DNA polymerases. Upon incorporation into a growing DNA strand, it can disrupt normal base pairing and hinder further elongation due to its structural differences compared to natural nucleotides.

Data

Studies have shown that the presence of this nucleotide analog can lead to increased mutation rates during DNA replication and may induce apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its phosphate groups, allowing it to be used in various aqueous biochemical assays.

Chemical Properties

  • pH Stability: Generally stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Reactivity: The triphosphate group makes it reactive towards nucleophiles, facilitating its role in biochemical reactions involving nucleic acids.

Relevant analyses indicate that its stability and reactivity are suitable for laboratory applications involving nucleic acid manipulation.

Applications

Scientific Uses

3-Deaza-2'-deoxyuridine-5'-triphosphate has several important applications in scientific research:

  1. Molecular Biology: Used as a tool for studying DNA replication mechanisms and mutagenesis.
  2. Therapeutic Research: Investigated for potential use as an antiviral agent or chemotherapeutic agent due to its ability to interfere with nucleic acid synthesis.
  3. Biochemical Assays: Employed in assays that require modified nucleotides for studying enzyme kinetics or substrate specificity.
Introduction to 3-Deaza-2'-Deoxyuridine-5'-Triphosphate in Molecular Biology Research

Historical Context and Discovery of Modified Nucleotide Analogs

The development of nucleoside and nucleotide analogs represents a cornerstone in molecular pharmacology and biochemistry, driven by the strategic modification of natural nucleoside structures to achieve targeted biological effects. Early discoveries in the 1950s–1960s, such as the isolation of arabinose-derived nucleosides (e.g., spongothymidine and spongouridine) from marine sponges, revealed that alterations to sugar or base moieties could impart significant biological activity [1]. These findings catalyzed systematic efforts to synthesize analogs like cytarabine (Ara-C) and vidarabine (Ara-A), which were among the first clinically approved nucleoside analogs for anticancer and antiviral applications [1]. The conceptual framework for these modifications—altering hydrogen bonding, steric bulk, or electronic properties—enabled researchers to disrupt nucleic acid metabolism or enzymatic functions selectively.

The 1970s–1980s marked a shift toward rational design, where chemists exploited fluorine’s electronegativity to stabilize glycosidic bonds or "lock" sugar conformations, enhancing substrate specificity for kinases or polymerases [1]. Concurrently, base modifications emerged as a complementary strategy. For example, 7-deaza-purine analogs (e.g., 7-deaza-dGTP) demonstrated potent inhibition of telomerase by disrupting Hoogsteen bonding, while aminoallyl-modified pyrimidines facilitated post-synthetic labeling for molecular probes [2] [6]. These advances underscored a broader principle: targeted alterations to nucleoside structure could fine-tune interactions with enzymes, polymerases, and nucleic acids, paving the way for specialized tools like 3-deaza-2'-deoxyuridine-5'-triphosphate (3-deaza-dUTP).

Table 1: Key Milestones in Nucleotide Analog Development

AnalogModification TypePrimary ApplicationBiological Insight
Ara-C (1969)Sugar (arabinosyl cytosine)Anticancer therapyConformational inversion impedes DNA synthesis
2′-Fluoro-NTPs (1980s)Sugar (2′-F substitution)SELEX; antiviral aptamersEnhanced nuclease resistance and binding affinity
7-Deaza-dGTP (1996)Base (C7 replaced with CH)Telomerase inhibitionDisrupts Hoogsteen bonding in G-quadruplexes
Aminoallyl-dUTPBase (C5 aminoallyl)Fluorescent labeling in hybridization assaysEnables conjugation without impairing polymerase incorporation

Structural Modifications in 3-Deaza-2'-Deoxyuridine-5'-Triphosphate: Rational Design and Implications

3-Deaza-dUTP exemplifies the deliberate engineering of nucleobase architecture to perturb biochemical interactions. Unlike canonical deoxyuridine triphosphate (dUTP), which features nitrogen at position 3 of the pyrimidine ring, 3-deaza-dUTP substitutes N3 with a carbon atom (C3). This modification eliminates a key hydrogen bond donor/acceptor involved in Watson-Crick base pairing and protein recognition [1] [3]. The rationale stems from studies showing that N3 nitrogen mediates critical contacts in DNA polymerase active sites and uracil-processing enzymes (e.g., dUTPases). Removing this atom disrupts these interactions, rendering the analog a competitive inhibitor or aberrant substrate [7].

Additionally, the C3 substitution alters electronic distribution within the pyrimidine ring. Natural uracil derivatives exhibit partial positive charge at N3 due to electron withdrawal by carbonyl groups. Replacing N3 with carbon reduces this polarization, potentially diminishing electrostatic repulsion with phosphate backbones or catalytic residues [3]. This electronic shift may explain why 3-deaza-dUTP displays distinct kinetics in polymerase assays compared to analogs like 5-bromo-dUTP (which modifies sterics) or 2′-azido-dUTP (which affects sugar geometry) [4]. Consequently, 3-deaza-dUTP serves as a mechanistic probe for dissecting enzyme-nucleotide recognition, extending beyond classical antimetabolite roles.

Properties

Product Name

3-Deaza-2'-deoxyuridine-5'-triphosphate

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16NO14P3

Molecular Weight

467.15 g/mol

InChI

InChI=1S/C10H16NO14P3/c12-6-1-2-11(9(14)3-6)10-4-7(13)8(23-10)5-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-3,7-8,10,12-13H,4-5H2,(H,18,19)(H,20,21)(H2,15,16,17)/t7-,8+,10+/m0/s1

InChI Key

AVIVVUIDISJCII-QXFUBDJGSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=CC2=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.